Sodium 3-mercapto-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-2-nitrobenzoic acid sodium salt is an organic compound belonging to the class of nitrobenzoic acids and derivatives. It consists of a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-2-nitrobenzoic acid sodium salt typically involves the nitration of methyl benzoate followed by hydrolysis. The procedure includes the following steps :
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form methyl m-nitrobenzoate.
Hydrolysis: The methyl m-nitrobenzoate is then hydrolyzed using sodium hydroxide to yield m-nitrobenzoic acid.
Thiol Addition: The m-nitrobenzoic acid is reacted with thiol reagents to introduce the mercapto group, forming 5-Mercapto-2-nitrobenzoic acid.
Neutralization: The final step involves neutralizing the acid with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of 5-Mercapto-2-nitrobenzoic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-2-nitrobenzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Aminobenzoic acids.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
5-Mercapto-2-nitrobenzoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to measure thiol groups in proteins and other biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Mercapto-2-nitrobenzoic acid sodium salt involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein structure and function. This interaction is crucial in its antibacterial activity, where it disrupts bacterial cell walls and inhibits essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 5-Chloro-2-fluoro-3-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 5-Chloro-2-nitrobenzoic acid
- 5-Methoxy-2-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
- 5-Methyl-2-nitrobenzoic acid
- 5-Amino-2-nitrobenzoic acid
Uniqueness
5-Mercapto-2-nitrobenzoic acid sodium salt is unique due to its mercapto group, which allows it to form disulfide bonds and interact with thiol groups in proteins. This property makes it particularly useful in biochemical assays and as an antibacterial agent .
Properties
CAS No. |
63467-78-7 |
---|---|
Molecular Formula |
C7H4NNaO4S |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
sodium;3-carboxy-4-nitrobenzenethiolate |
InChI |
InChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1 |
InChI Key |
NJDXUHBDSYEROF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.